2-Bromo-6-(trifluoromethoxy)cinnamic acid
Overview
Description
2-Bromo-6-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6BrF3O3 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a cinnamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)cinnamic acid typically involves the bromination of 6-(trifluoromethoxy)cinnamic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethoxy)cinnamic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnamic acids, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
2-Bromo-6-(trifluoromethoxy)cinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)cinnamic acid involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy group can participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards its targets. The cinnamic acid moiety can also undergo conjugation with other molecules, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxycinnamic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Bromo-6-chlorocinnamic acid: Contains a chlorine atom instead of a trifluoromethoxy group.
2-Bromo-6-fluorocinnamic acid: Contains a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
2-Bromo-6-(trifluoromethoxy)cinnamic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with molecular targets. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-2-1-3-8(17-10(12,13)14)6(7)4-5-9(15)16/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJWTLTVMGGYTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=CC(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743074 | |
Record name | 3-[2-Bromo-6-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381952-87-9 | |
Record name | 2-Propenoic acid, 3-[2-bromo-6-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381952-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Bromo-6-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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